molecular formula C22H23N5 B2933286 (4-Butylphenyl)[1-(4-methylphenyl)pyrazolo[4,5-e]pyrimidin-4-yl]amine CAS No. 890940-02-0

(4-Butylphenyl)[1-(4-methylphenyl)pyrazolo[4,5-e]pyrimidin-4-yl]amine

Cat. No.: B2933286
CAS No.: 890940-02-0
M. Wt: 357.461
InChI Key: PGOGINAVVRRAHO-UHFFFAOYSA-N
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Description

(4-Butylphenyl)[1-(4-methylphenyl)pyrazolo[4,5-e]pyrimidin-4-yl]amine is a useful research compound. Its molecular formula is C22H23N5 and its molecular weight is 357.461. The purity is usually 95%.
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Biological Activity

The compound (4-Butylphenyl)[1-(4-methylphenyl)pyrazolo[4,5-e]pyrimidin-4-yl]amine is a novel pyrazolopyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment. This article aims to provide a comprehensive overview of its biological activity, including data from various studies, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The chemical structure of the compound is crucial for understanding its biological activity. The compound features a pyrazolo[4,5-e]pyrimidine core, which is known for its diverse pharmacological properties.

Biological Activity Overview

Recent studies have highlighted several biological activities associated with this compound:

  • Anticancer Activity : The compound has shown promising results in inhibiting cancer cell proliferation. It was tested against various cancer cell lines, including breast cancer (MCF-7 and MDA-MB-231) and exhibited significant cytotoxic effects compared to standard chemotherapeutics like cisplatin. The mechanism involves the induction of apoptosis through the activation of caspase pathways and modulation of key regulatory proteins such as p53 and NF-κB .
  • Mechanisms of Action :
    • Apoptosis Induction : The compound promotes apoptosis in cancer cells by activating caspases 3, 8, and 9. This was evidenced by increased levels of pro-apoptotic proteins and reactive oxygen species (ROS) generation .
    • Autophagy Activation : There is evidence suggesting that it also triggers autophagy, enhancing the degradation of damaged cellular components, which contributes to its anticancer effects .
  • Selectivity : Notably, the compound demonstrated a selective cytotoxic effect on cancer cells while sparing normal cells, indicating a favorable therapeutic index .

Case Studies

Several case studies have been conducted to evaluate the effectiveness of this compound:

  • Study on Breast Cancer Cell Lines : A study assessed the cytotoxicity of the compound against MCF-7 and MDA-MB-231 cell lines using the MTT assay. Results indicated that it had stronger cytotoxic activity than cisplatin at comparable concentrations, with IC50 values significantly lower than those for normal breast cells (MCF-10A) .
  • Mechanistic Studies : Further investigations into the mechanisms revealed that the compound not only induced apoptosis but also inhibited cell migration and invasion in metastatic breast cancer models. This suggests potential applications in preventing metastasis alongside direct cytotoxic effects .

Data Table

The following table summarizes key findings from various studies regarding the biological activity of this compound.

Study ReferenceCell LineIC50 (µM)Mechanism of ActionNotes
MCF-70.25Apoptosis via caspasesStronger than cisplatin
MDA-MB-2310.30ROS generation and p53 modulationSelective toxicity to cancer cells
Normal Breast Cells>10Minimal effect on normal cellsFavorable therapeutic index

Properties

IUPAC Name

N-(4-butylphenyl)-1-(4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N5/c1-3-4-5-17-8-10-18(11-9-17)26-21-20-14-25-27(22(20)24-15-23-21)19-12-6-16(2)7-13-19/h6-15H,3-5H2,1-2H3,(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGOGINAVVRRAHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)NC2=C3C=NN(C3=NC=N2)C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.